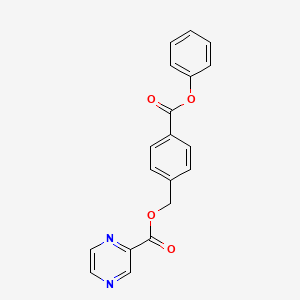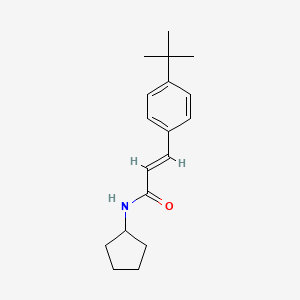
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula C20H15N2O4 and is commonly referred to as PBCP. This compound has been found to have various applications in the field of biochemistry and physiology, making it an important area of study.
Wirkmechanismus
The mechanism of action of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its ability to bind to specific targets, such as proteins or enzymes. This binding can result in changes in the conformation or activity of the target molecule, allowing for the monitoring of various biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate depend on the specific target molecule it binds to. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been used to monitor the activity of ion channels, which are important for cellular signaling and communication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its high sensitivity and specificity for certain target molecules. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation is that it may not be suitable for all types of experiments, as its binding affinity and specificity may vary depending on the target molecule.
Zukünftige Richtungen
There are several potential future directions for research on 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate. One area of interest is the development of new fluorescent probes with improved sensitivity and specificity for certain target molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, research on the toxicity and safety of this compound is also important for its potential use in biomedical applications.
Synthesemethoden
The synthesis of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves the reaction of pyrazine-2-carboxylic acid with 4-(chloromethyl)benzoic acid, followed by the reaction with sodium phenoxide. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has been studied for its potential use as a fluorescent probe in biochemical assays. It has been found to be a useful tool for monitoring protein-protein interactions and enzyme activities. Additionally, this compound has been used in studies on the regulation of gene expression and the function of ion channels.
Eigenschaften
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(25-16-4-2-1-3-5-16)15-8-6-14(7-9-15)13-24-19(23)17-12-20-10-11-21-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWISILKFVXAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)





![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)


![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)